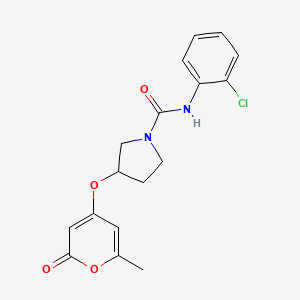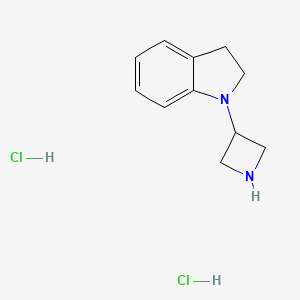![molecular formula C14H20O2 B2413775 Tricyclo[6.3.3.01,8]tetradecane-10,13-dione CAS No. 58602-56-5](/img/structure/B2413775.png)
Tricyclo[6.3.3.01,8]tetradecane-10,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[6.3.3.01,8]tetradecane-10,13-dione is a complex organic compound characterized by its unique tricyclic structure. This compound contains a total of 36 atoms, including 20 hydrogen atoms, 14 carbon atoms, and 2 oxygen atoms . Its intricate molecular framework makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[6.3.3.01,8]tetradecane-10,13-dione can be achieved through multiple synthetic routes. One common method involves the [2+2] ketene addition reaction, which is used to prepare tricyclic ketone derivatives . This reaction typically involves the addition of dichloroketene to 1,4-cyclohexadiene in the presence of phosphorus oxychloride (POCl3). The resulting adducts can be further reacted with various reagents such as meta-chloroperbenzoic acid (MCPBA), hydrogen peroxide (H2O2), and lithium aluminum hydride (LiAlH4) to yield different tricyclic derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tricyclo[6.3.3.01,8]tetradecane-10,13-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can participate in photodimerization reactions to form novel tetraaryl-tricyclo derivatives .
Common Reagents and Conditions:
Oxidation: Reagents such as MCPBA and H2O2 are commonly used for oxidation reactions.
Reduction: LiAlH4 is frequently employed for reduction reactions, converting ketones to alcohols.
Substitution: Various halogenating agents can be used for substitution reactions, introducing halogen atoms into the tricyclic framework.
Major Products: The major products formed from these reactions include tricyclic ketones, alcohols, and lactones, each exhibiting unique chemical properties and potential biological activities .
Aplicaciones Científicas De Investigación
Tricyclo[6.3.3.01,8]tetradecane-10,13-dione has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable scaffold for the synthesis of complex organic molecules.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s framework is explored for drug development, particularly in designing molecules with specific biological targets.
Industry: Tricyclic compounds are used in the development of materials with unique physical and chemical properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of tricyclo[6.3.3.01,8]tetradecane-10,13-dione involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer effects.
Comparación Con Compuestos Similares
Tricyclo[6.3.3.0^{1,8}]tetradecane-10,13-diol: This compound contains a similar tricyclic framework but with hydroxyl groups instead of ketone groups.
Tricyclo[4.3.1.0^{3,7}]decane:
Uniqueness: Tricyclo[6.3.3.01,8]tetradecane-10,13-dione is unique due to its specific arrangement of carbon and oxygen atoms, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in scientific research.
Propiedades
IUPAC Name |
tricyclo[6.3.3.01,8]tetradecane-10,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-11-7-13-5-3-1-2-4-6-14(13,9-11)10-12(16)8-13/h1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXASZHJUJHLRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC23CC(=O)CC2(CC1)CC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2413696.png)

![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)





![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2413710.png)
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413713.png)


